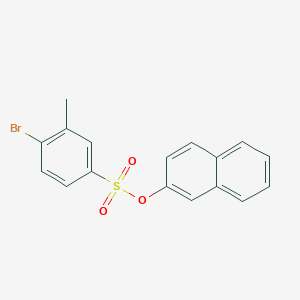

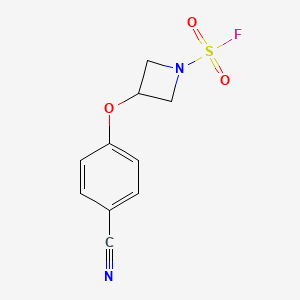

![molecular formula C24H26N4O4S B2775980 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-90-9](/img/structure/B2775980.png)

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((3,4-Dihydroisoquinolin-2(1H)-yl)(3,4,5-Trimethoxyphenyl)methyl)-2-Methylthiazolo[3,2-b][1,2,4]Triazol-6-ol is a complex organic compound with multifaceted applications across various scientific fields

Mecanismo De Acción

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a promising target for treating castration-resistant prostate cancer (CRPC) and breast cancer .

Mode of Action

The compound interacts with its target, AKR1C3, in a unique way. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction is critical for the compound’s potency .

Biochemical Pathways

The compound affects the metabolic pathway of AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, such as dinitrobenzamide . This disruption can have downstream effects on hormone regulation and cancer progression.

Pharmacokinetics

The compound shows good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, leading to disruption of its metabolic activity . This can potentially slow down the progression of hormone-dependent or independent malignancies, making it a promising candidate for cancer treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step synthesis routes. Initial stages often include the formation of the dihydroisoquinoline core, followed by its strategic integration with the trimethoxyphenyl and thiazolotriazol moieties. Reaction conditions are meticulously controlled to ensure high yield and purity, often requiring precise temperature management and the use of specific catalysts to facilitate the desired transformations.

Industrial Production Methods

On an industrial scale, this compound may be produced using automated flow synthesis systems, which offer enhanced control over reaction conditions and scalability. These methods often involve high-pressure liquid chromatography (HPLC) purification to ensure the product meets stringent quality standards.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Introduction of an oxidizing agent can modify the oxidation state of its functional groups.

Reduction: Utilization of reducing agents such as lithium aluminum hydride (LiAlH4) can facilitate the reduction of specific sites within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify its functional groups.

Common Reagents and Conditions

Oxidation: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: LiAlH4 in ether or other suitable solvents.

Substitution: Conditions vary based on the substitution type; nucleophilic substitutions might employ reagents like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of oxo-derivatives or carboxylated products.

Reduction: Production of more saturated compounds with reduced functionalities.

Substitution: Derivatives featuring altered functional groups depending on the substituents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, the compound is used as a precursor or intermediate for synthesizing more complex molecules. Its functional groups can participate in various reactions, making it a valuable tool in organic synthesis.

Biology

Biologically, the compound's potential interaction with biomolecules renders it a subject of study in biochemical assays. It may influence enzymatic activity or protein interactions, which could be harnessed for research in metabolic pathways.

Medicine

Medicinally, the compound's pharmacophore may offer therapeutic potential

Industry

In industry, the compound might be employed in the production of specialized materials or chemicals, benefitting from its reactivity and structural properties.

Comparación Con Compuestos Similares

Similar Compounds

5-((Isoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

5-((3,4-Dihydroisoquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

What sets 5-((3,4-Dihydroisoquinolin-2(1H)-yl)(3,4,5-Trimethoxyphenyl)methyl)-2-Methylthiazolo[3,2-b][1,2,4]Triazol-6-ol apart is its unique combination of the dihydroisoquinoline, trimethoxyphenyl, and thiazolotriazol cores. This structural complexity provides distinct chemical and biological properties, setting it apart from structurally simpler analogues.

Propiedades

IUPAC Name |

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c1-14-25-24-28(26-14)23(29)22(33-24)20(27-10-9-15-7-5-6-8-16(15)13-27)17-11-18(30-2)21(32-4)19(12-17)31-3/h5-8,11-12,20,29H,9-10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNFXFBJSJGNCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC5=CC=CC=C5C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

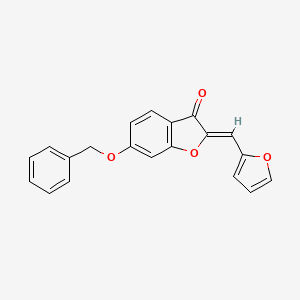

![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone](/img/structure/B2775899.png)

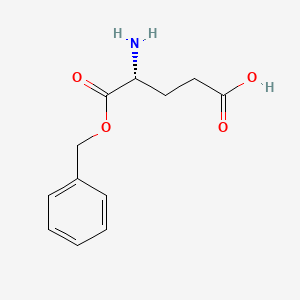

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2775902.png)

![(Z)-5-chloro-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2775909.png)

![1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2775910.png)

![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/new.no-structure.jpg)

![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)

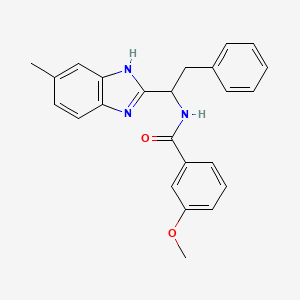

![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2775915.png)

![6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline](/img/structure/B2775916.png)